N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide is an intricate organic compound characterized by its complex molecular structure. This compound falls under the broader category of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. Its structure incorporates elements of biphenyl groups, phenyl groups, and cyclopropane rings, making it a subject of interest for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide typically involves a multi-step reaction process:
Formation of 1,1'-biphenyl-4-ylacetamide: : This involves the acylation of biphenyl with acetic anhydride to form 1,1'-biphenyl-4-ylacetamide.
Amidation Reaction: : The acetamide derivative is then reacted with ethylenediamine to introduce the ethylcarbamoyl group.
Coupling with 4-amino-benzoic acid derivative: : This intermediate undergoes coupling with a 4-amino-benzoic acid derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production might employ:
Large-scale reactors: for better yield and purity.
Automated synthesis: to ensure consistent reaction conditions and scalability.
Optimization of reaction conditions: such as temperature, pH, and catalysts to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions:
Oxidation: : It may participate in oxidation reactions, potentially altering the biphenyl and phenyl groups.
Reduction: : Reduction of this compound could affect its amide and carbamoyl functional groups.
Substitution: : Nucleophilic substitution reactions can occur at the amide or ethylcarbamoyl sites.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: : For substitution reactions, common nucleophiles like hydroxide ions (OH-) or amines could be used.
Major Products Formed
Oxidation products: : Modified biphenyl or phenyl groups with added oxygen functionalities.
Reduction products: : Amine derivatives if the amide groups are reduced.
Substitution products: : New derivatives with different functional groups replacing parts of the original molecule.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Utilized in the synthesis of more complex molecular structures due to its versatile reactivity.
Material Science: : Potential use in the design of advanced materials with specific structural properties.
Biology
Biochemical Research: : Could be used to study protein-ligand interactions due to its complex structure and functional groups.
Medicine
Pharmaceuticals: : Potential application in drug design and development, targeting specific molecular pathways due to its unique functional groups.
Industry
Polymer Industry: : Could be a precursor for the development of specialized polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism of action for N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide involves interaction with various molecular targets:
Molecular Targets: : It can interact with enzymes or receptors due to its specific functional groups, influencing biochemical pathways.
Pathways Involved: : May include inhibition of specific enzymes or modulation of signaling pathways, depending on its structural compatibility with biological targets.
Comparison with Similar Compounds
N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide can be compared with other amide derivatives and compounds with similar functional groups:
Similar Compounds: : N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)butanamides and N-(4-{[2-(2-{[1,1'-biphenyl]-4-yl}acetamido)ethyl]carbamoyl}phenyl)propanoic acid.
Uniqueness: : What sets it apart is the presence of a cyclopropane carboxamide group, adding strain and unique reactivity compared to more common linear or cyclic amides.
This compound's complexity and unique structural elements make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-(4-phenylphenyl)acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-25(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)28-16-17-29-26(32)22-12-14-24(15-13-22)30-27(33)23-10-11-23/h1-9,12-15,23H,10-11,16-18H2,(H,28,31)(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEXYJWJKWZBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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